Lipophilicity (clogP) Reduction: 1-Fluoro-BCP vs. Unsubstituted BCP and Fluorophenyl Rings
The incorporation of a single fluorine atom into the BCP scaffold (compound 9) results in a measurable decrease in calculated lipophilicity compared to the non-fluorinated BCP analogue (compound 30). Furthermore, the fluorinated BCP core exhibits a dramatic reduction in lipophilicity (approximately two orders of magnitude) relative to isosteric fluorophenyl rings (compounds 31 and 32) [1].
| Evidence Dimension | Calculated lipophilicity (clogP) |
|---|---|
| Target Compound Data | clogP = 3.3 |
| Comparator Or Baseline | Unsubstituted BCP (compound 30): clogP = 3.5; Fluorophenyl (compound 31): clogP = 4.9; Fluorophenyl (compound 32): clogP = 5.4 |
| Quantified Difference | ΔclogP = -0.2 vs. unsubstituted BCP; ΔclogP ≈ -1.6 to -2.1 vs. fluorophenyl rings |
| Conditions | Calculated logP values for model BCP-compounds 9, 30 and isomeric aromatic compounds 31, 32 |
Why This Matters
Reduced lipophilicity is strongly correlated with improved aqueous solubility and lower metabolic clearance, making 1-fluoro-BCP a superior choice for designing drug candidates with favorable pharmacokinetic profiles compared to both unsubstituted BCPs and aromatic bioisosteres.
- [1] Mykhailiuk, P. K. et al. A Practical and Scalable Approach to Fluoro‐Substituted Bicyclo[1.1.1]pentanes. Angew. Chem. Int. Ed. 2022, 61, e202205103. View Source
